molecular formula C18H24N2O3 B570388 Saxagliptin Cyclic Amide CAS No. 1350800-77-9

Saxagliptin Cyclic Amide

Cat. No. B570388
M. Wt: 316.401
InChI Key: ZHBXKHDARSBKNT-YGADWWLDSA-N
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Description

Saxagliptin Cyclic Amide is a compound with the molecular formula C18H24N2O3 . It is also known by other names such as (2S,4S,6R,9S)-9-(3-Hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione . It is used to improve the glycaemic control in type 2 diabetic patients .


Synthesis Analysis

The synthesis of Saxagliptin Cyclic Amide involves several steps. It starts from 1-adamantanecarboxylic acid, which is treated with sulfuric acid/nitric acid to get 3-hydroxy-1-adamantanecarboxylic acid. This is then treated with the one-pot method through acylation, condensation, and decarboxylation to obtain 3-hydroxy-1-acetyladamantane. Finally, it is oxidized by potassium permanganate (KMnO4) to get the target compound .


Molecular Structure Analysis

The molecular structure of Saxagliptin Cyclic Amide includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact mass of the compound is 316.17869263 g/mol .


Chemical Reactions Analysis

Saxagliptin Cyclic Amide is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of the incretin hormones, namely glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This increases glucagon-like peptide-1 levels, stimulates insulin secretion, and reduces the postprandial glucagon and glucose levels in the body .


Physical And Chemical Properties Analysis

Saxagliptin Cyclic Amide has a molecular weight of 316.4 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. Its rotatable bond count is 1. The topological polar surface area is 69.6 Ų .

Scientific Research Applications

Synthesis and Stability

  • The synthesis of Saxagliptin involves amide coupling and dehydration processes. Its stability challenges in solution, particularly the conversion to a six-membered cyclic amidine, have necessitated significant process modifications for commercial manufacturing (Savage et al., 2009).
  • Research into the kinetics and mechanism of Saxagliptin's degradation to cyclic amidine underscores the impact of solvent and the autocatalytic pathway, emphasizing the importance of controlling these factors for effective commercial synthesis (Jones et al., 2011).

Compatibility with Excipients

  • Assessing the structural compatibility of Saxagliptin with pharmaceutical excipients is crucial to minimize the formation of cyclicamidine. A validated HPLC method facilitates this compatibility study, ensuring Saxagliptin's stability in the pharmaceutical formulation (Gurav & Bhatia, 2020).

Drug Formulation and Degradation

  • A study on Saxagliptin's degradation kinetics within solid dosage forms highlights the complex interplay of micro-environmental factors and formulation composition. Insights from this research can guide the design of stable pharmaceutical formulations (Robnik et al., 2019).

Cardiovascular Applications

  • Saxagliptin has been evaluated for its cardiovascular safety in diabetes patients, with studies indicating its potential in reducing cardiovascular events. However, its impact on hospitalization rates for heart failure warrants careful consideration (Scirica et al., 2011).

Metabolism and Pharmacodynamics

  • Understanding Saxagliptin's metabolism, especially its conversion to active metabolites and interaction with cytochrome P450 enzymes, is essential for predicting drug interactions and optimizing dosage for different patient populations (Su et al., 2012).

Anti-inflammatory Effects

  • Research on Saxagliptin's anti-inflammatory effects in airway inflammation models suggests its utility beyond glycemic control, offering insights into its potential applications in treating conditions like asthma (Helal et al., 2019).

Safety And Hazards

Saxagliptin Cyclic Amide should be handled in a laboratory hood whenever possible. It should not be released into the environment. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean mouth with water and drink afterwards plenty of water .

properties

IUPAC Name

(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBXKHDARSBKNT-YGADWWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxagliptin Cyclic Amide

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